molecular formula C19H16N4O3S B2892781 N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 892438-99-2

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

Cat. No. B2892781
CAS RN: 892438-99-2
M. Wt: 380.42
InChI Key: QMEWQIDUOSZKAH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research into the structure-activity relationships of compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide has focused on improving metabolic stability. For instance, studies have examined various 6,5-heterocycles to enhance the stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, showing potential for in vitro and in vivo efficacy with reduced metabolic deacetylation (Stec et al., 2011).

Anticancer Activities

A variety of N-benzyl-substituted acetamide derivatives, including structures related to the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies found that certain derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting a role for these compounds in developing new anticancer agents (Fallah-Tafti et al., 2011).

Antimicrobial and Quantum Calculations

Novel sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity, with computational calculations supporting their potential efficacy. Such studies highlight the utility of these compounds in combating microbial resistance and suggest further exploration into their use in treating infections (Fahim & Ismael, 2019).

Inhibitors for Cholesterol Management

Compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for the treatment of diseases involving ACAT-1 overexpression. This suggests a therapeutic application in managing cholesterol-related conditions (Shibuya et al., 2018).

Molecular Docking and Screening

Research involving molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, based on similar core structures, has shown moderate to good binding energies with target proteins. These findings suggest applications in developing antimicrobial and antioxidant agents (Flefel et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(21-10-13-4-6-16-17(9-13)26-12-25-16)11-27-19-7-5-15(22-23-19)14-3-1-2-8-20-14/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEWQIDUOSZKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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